MI-1851

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

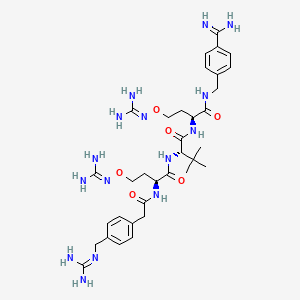

C34H53N15O6 |

|---|---|

Molecular Weight |

767.9 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-4-(diaminomethylideneamino)oxy-1-oxobutan-2-yl]-2-[[(2S)-2-[[2-[4-[(diaminomethylideneamino)methyl]phenyl]acetyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]amino]-3,3-dimethylbutanamide |

InChI |

InChI=1S/C34H53N15O6/c1-34(2,3)26(30(53)46-23(12-14-54-48-32(39)40)28(51)43-17-21-8-10-22(11-9-21)27(35)36)47-29(52)24(13-15-55-49-33(41)42)45-25(50)16-19-4-6-20(7-5-19)18-44-31(37)38/h4-11,23-24,26H,12-18H2,1-3H3,(H3,35,36)(H,43,51)(H,45,50)(H,46,53)(H,47,52)(H4,37,38,44)(H4,39,40,48)(H4,41,42,49)/t23-,24-,26+/m0/s1 |

InChI Key |

ZMOPQXUTSHXPGZ-KYPHJKQUSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N[C@@H](CCON=C(N)N)C(=O)NCC1=CC=C(C=C1)C(=N)N)NC(=O)[C@H](CCON=C(N)N)NC(=O)CC2=CC=C(C=C2)CN=C(N)N |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CCON=C(N)N)C(=O)NCC1=CC=C(C=C1)C(=N)N)NC(=O)C(CCON=C(N)N)NC(=O)CC2=CC=C(C=C2)CN=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of MI-1851: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of MI-1851, a novel substrate-analog furin inhibitor. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of viral infections.

Core Mechanism: Inhibition of Furin and Suppression of Viral Glycoprotein Cleavage

This compound functions as a competitive inhibitor of furin, a proprotein convertase that plays a crucial role in the maturation of various cellular and viral proteins. The primary mechanism of action of this compound involves the suppression of the cleavage of the SARS-CoV-2 spike (S) protein. This cleavage is a critical step for the activation of the S protein, enabling the virus to fuse with the host cell membrane and initiate infection. By inhibiting furin, this compound effectively prevents this activation, thereby exerting a potent antiviral effect.[1][2][3]

The inhibition of furin-mediated S protein cleavage has been demonstrated to significantly reduce viral replication. In studies utilizing human lung cancer Calu-3 cells, treatment with this compound at a concentration of 10 μM resulted in a 30- to 75-fold reduction in the titer of infectious SARS-CoV-2 particles.[1] Furthermore, when used in combination with a TMPRSS2 inhibitor, another host protease involved in S protein activation, this compound can lead to a complete blockade of viral replication.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for its in vitro characterization.

Caption: Mechanism of this compound in inhibiting SARS-CoV-2 entry.

Caption: General experimental workflow for in vitro profiling of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound.

| Parameter | Cell Line | Concentration | Result | Reference |

| Antiviral Activity | Calu-3 | 10 µM | 30- to 75-fold reduction in virus titer | [1] |

| Cytotoxicity | Primary Human Hepatocytes | Up to 100 µM | No impairment of cell viability | [1][2][3] |

| Human Serum Albumin Binding | - | - | No relevant interaction | [2][3] |

| Microsomal Stability | Human Microsomes | 50 µM | ~45% decrease after 60 min | [1] |

| Cytochrome P450 Isozyme | Result | Reference |

| CYP1A2 | No inhibition | [1][2][3] |

| CYP2C9 | No inhibition | [1][2][3] |

| CYP2C19 | No inhibition | [1][2][3] |

| CYP2D6 | No inhibition | [1][2][3] |

| CYP3A4 | Weak, concentration-dependent inhibition | [1][2][3] |

Detailed Experimental Protocols

Human Serum Albumin (HSA) Binding Assay (Fluorescence Spectroscopy)

-

Objective: To determine the interaction between this compound and HSA.

-

Materials: Human Serum Albumin (HSA), this compound, phosphate-buffered saline (PBS, pH 7.4).

-

Instrumentation: Fluorescence spectrophotometer.

-

Procedure:

-

A solution of HSA (e.g., 2 µM) in PBS is prepared.

-

The fluorescence emission spectrum of the HSA solution is recorded (excitation wavelength: 295 nm).

-

Increasing concentrations of this compound are titrated into the HSA solution.

-

After each addition, the fluorescence emission spectrum is recorded.

-

Changes in the fluorescence intensity and any shifts in the emission maximum are monitored to assess binding.

-

Ultrafiltration can be used as an orthogonal method to confirm the binding interaction by separating free and protein-bound ligand.

-

Cytochrome P450 (CYP) Inhibition Assay (Fluorometric)

-

Objective: To evaluate the inhibitory effect of this compound on major CYP isozymes.

-

Materials: Human liver microsomes or recombinant CYP enzymes, specific fluorogenic substrates for each CYP isozyme (e.g., for CYP3A4), NADPH regenerating system, this compound, positive control inhibitors (e.g., ketoconazole for CYP3A4).

-

Instrumentation: Plate reader with fluorescence detection capabilities.

-

Procedure:

-

Human liver microsomes or recombinant CYP enzymes are pre-incubated with this compound at various concentrations in a multi-well plate.

-

The enzymatic reaction is initiated by the addition of the specific fluorogenic substrate and the NADPH regenerating system.

-

The plate is incubated at 37°C for a defined period.

-

The reaction is stopped, and the fluorescence of the product is measured using a plate reader.

-

The percentage of inhibition is calculated by comparing the fluorescence in the presence of this compound to the vehicle control.

-

IC50 values are determined from the concentration-response curves.

-

Cytotoxicity Assay in Primary Human Hepatocytes

-

Objective: To assess the potential cytotoxic effects of this compound on primary human hepatocytes.

-

Materials: Cryopreserved primary human hepatocytes, appropriate cell culture medium and supplements, this compound, positive control cytotoxic compounds, cell viability reagent (e.g., resazurin-based or ATP-based).

-

Instrumentation: Cell culture incubator, microscope, plate reader for absorbance, fluorescence, or luminescence.

-

Procedure:

-

Cryopreserved primary human hepatocytes are thawed and seeded in collagen-coated multi-well plates.

-

After attachment and recovery, the cells are treated with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

-

Following the treatment period, a cell viability reagent is added to the wells according to the manufacturer's instructions.

-

The plate is incubated to allow for the conversion of the reagent by viable cells.

-

The absorbance, fluorescence, or luminescence is measured using a plate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control cells.

-

Conclusion

This compound is a promising antiviral candidate that targets a host-cell factor, the furin protease, which is essential for the activation of the SARS-CoV-2 spike protein. Its mechanism of action, involving the inhibition of spike protein cleavage, leads to a significant reduction in viral replication. In vitro studies have demonstrated a favorable safety profile, with no significant cytotoxicity observed in primary human hepatocytes at effective concentrations and minimal interaction with major drug-metabolizing enzymes. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. In vitro characterization of the furin inhibitor this compound: Albumin binding, interaction with cytochrome P450 enzymes and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro characterization of the furin inhibitor this compound: Albumin binding, interaction with cytochrome P450 enzymes and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

MI-1851: A Technical Guide to its Biological Targets and Associated Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-1851 is a peptidomimetic small molecule that has garnered significant interest as a potent and selective inhibitor of furin, a proprotein convertase vital for the maturation of a wide array of proteins. This technical guide provides an in-depth overview of the biological targets of this compound, the signaling pathways it modulates, and the experimental methodologies used for its characterization. The primary focus of research on this compound has been its application as an antiviral agent, particularly against SARS-CoV-2, where it has demonstrated significant efficacy in preclinical studies.[1]

Core Biological Target: Furin

The principal biological target of this compound is furin , a calcium-dependent serine endoprotease belonging to the proprotein convertase subtilisin/kexin (PCSK) family. Furin is ubiquitously expressed and predominantly localized in the trans-Golgi network (TGN), where it plays a crucial role in the proteolytic processing and activation of a diverse range of precursor proteins.

Furin recognizes and cleaves proteins at specific polybasic amino acid sequences, typically Arg-X-Lys/Arg-Arg↓. This cleavage is essential for the maturation and subsequent biological activity of numerous substrates, including:

-

Viral Glycoproteins: The spike proteins of many viruses, including SARS-CoV-2, influenza virus, and HIV, require furin-mediated cleavage for their activation, which is a critical step for viral entry into host cells.[2]

-

Bacterial Toxins: Several bacterial toxins are synthesized as inactive precursors and require furin cleavage for their toxic activity.

-

Growth Factors and Receptors: Precursors of growth factors such as Transforming Growth Factor-beta (TGF-β) and Nerve Growth Factor (NGF), as well as receptors like the insulin pro-receptor, are processed by furin.

-

Hormones and Neuropeptides: Many hormones and neuropeptides are synthesized as larger pro-hormones and pro-peptides that require furin cleavage to become biologically active.

-

Extracellular Matrix Proteins and Integrins: Components of the extracellular matrix and cell adhesion molecules are also substrates for furin, implicating it in tissue remodeling and cell migration.

By inhibiting furin, this compound effectively blocks the maturation of these and other substrate proteins, leading to a range of biological effects.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Antiviral Activity of this compound against SARS-CoV-2

| Cell Line | Assay Type | Endpoint | This compound Concentration (µM) | Result | Reference |

| Calu-3 | Viral Titer Reduction | Reduction in infectious virus | 10 | 30- to 75-fold reduction | [3] |

| Calu-3 | Viral Titer Reduction | Reduction in SARS-CoV-2 multiplication (in combination with 50 µM MI-432) | 50 | 100- to 250-fold decrease | [3] |

Table 2: Inhibition of Cytochrome P450 (CYP) Enzymes by this compound

| CYP Isoform | Test System | Substrate | This compound Concentration (µM) | Inhibition | Reference |

| CYP1A2 | Human Liver Microsomes | Fluorometric | Not specified | No significant inhibition | [4][5] |

| CYP2C9 | Human Liver Microsomes | Fluorometric | Not specified | No significant inhibition | [4][5] |

| CYP2C19 | Human Liver Microsomes | Fluorometric | Not specified | No significant inhibition | [4][5] |

| CYP2D6 | Human Liver Microsomes | Fluorometric | Not specified | No significant inhibition | [4][5] |

| CYP3A4 | Human Liver Microsomes | Fluorometric | 20 | Weak inhibition | [4] |

| CYP3A4 | Recombinant Human CYP3A4 | Testosterone | 20 | Weak inhibition | [4] |

| CYP3A4 | Primary Human Hepatocytes | Chemiluminescent | 20-100 | Significant, concentration-dependent inhibition | [4] |

Table 3: Cytotoxicity Profile of this compound

| Cell Line | Assay Type | Incubation Time | This compound Concentration (µM) | Result | Reference |

| Primary Human Hepatocytes | MTS Assay | 24 hours | Up to 100 | No significant effect on cell viability | [4] |

| Calu-3 | Not specified | Not specified | 50 | Considered safe for use in cell culture | [4] |

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the direct inhibition of furin. This leads to the modulation of signaling pathways that are dependent on furin-mediated protein processing.

Viral Entry Pathway

In the context of viral infections, this compound directly interferes with the viral entry pathway. For enveloped viruses like SARS-CoV-2, the spike (S) protein on the viral surface must be cleaved at the S1/S2 and S2' sites to facilitate membrane fusion and entry into the host cell. Furin is the primary host protease responsible for the cleavage at the S1/S2 site. By inhibiting furin, this compound prevents this crucial cleavage event, thereby blocking viral entry and subsequent replication.

Caption: Inhibition of SARS-CoV-2 entry by this compound.

Potential Modulation of Host Signaling Pathways

Given the vast number of endogenous substrates for furin, this compound has the potential to modulate a variety of host cell signaling pathways. While direct experimental evidence for this compound's effects on these pathways is still emerging, its known mechanism of action allows for informed hypotheses.

-

TGF-β Signaling: Furin is responsible for the proteolytic activation of the TGF-β precursor protein. The TGF-β signaling pathway is crucial in regulating cell growth, differentiation, and immune responses. By inhibiting furin, this compound could potentially downregulate TGF-β signaling, which may have implications in diseases characterized by excessive TGF-β activity, such as fibrosis and certain cancers.

-

Notch Signaling: The Notch receptor undergoes a critical furin-dependent cleavage step in the trans-Golgi network during its maturation. The Notch signaling pathway is fundamental for cell-fate decisions during development and in adult tissues. Inhibition of furin by this compound could therefore interfere with Notch receptor maturation and subsequent signaling, impacting processes like neurogenesis, angiogenesis, and immune cell development.

-

Growth Factor Signaling: Several growth factor receptors, including the insulin-like growth factor receptor (IGF-1R) and fibroblast growth factor receptor (FGFR), are processed by furin. By inhibiting this processing, this compound could potentially attenuate the signaling cascades downstream of these receptors, which are often implicated in cell proliferation and survival.

Caption: Potential modulation of host signaling pathways by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Furin Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of compounds like this compound against furin.

Materials:

-

Recombinant human furin

-

Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100)

-

This compound

-

96-well black microplates

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add recombinant furin to each well.

-

Add the diluted this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic furin substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC) over time.

-

Calculate the rate of substrate cleavage for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

SARS-CoV-2 Viral Titer Reduction Assay (Plaque Assay)

This protocol is used to quantify the effect of this compound on the production of infectious SARS-CoV-2 particles.

Materials:

-

Calu-3 cells

-

SARS-CoV-2 isolate

-

Complete cell culture medium

-

This compound

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

-

6-well plates

Procedure:

-

Seed Calu-3 cells in 6-well plates and grow to confluence.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Infect the cells with a known titer of SARS-CoV-2 for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Add an overlay medium containing the respective concentrations of this compound to each well.

-

Incubate the plates for 48-72 hours at 37°C.

-

Fix the cells with 4% paraformaldehyde.

-

Remove the overlay and stain the cells with crystal violet.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well and calculate the percentage of viral titer reduction compared to the vehicle control.

Caption: Workflow for SARS-CoV-2 plaque reduction assay.

CYP Inhibition Assay (Fluorometric Method)

This protocol outlines the procedure for assessing the inhibitory effect of this compound on various CYP450 isoforms.

Materials:

-

Human liver microsomes

-

Specific fluorogenic substrates for each CYP isoform

-

NADPH regenerating system

-

This compound

-

96-well black microplates

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add human liver microsomes, the specific CYP substrate, and the this compound dilutions or vehicle control.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a specific time at 37°C.

-

Stop the reaction (e.g., by adding acetonitrile).

-

Measure the fluorescence of the metabolite formed.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Cytotoxicity Assay (MTS Assay)

This protocol is used to evaluate the potential cytotoxic effects of this compound on cells.

Materials:

-

Primary Human Hepatocytes or other cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTS reagent

-

96-well plates

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate for 24 hours at 37°C.

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

This compound is a potent furin inhibitor with demonstrated antiviral activity against SARS-CoV-2. Its primary mechanism of action is the blockade of furin-mediated cleavage of the viral spike protein, which is essential for viral entry. The available data indicate a favorable in vitro safety profile with minimal off-target effects on major CYP450 enzymes, although some inhibition of CYP3A4 is observed at higher concentrations. The broad substrate repertoire of furin suggests that this compound may have wider therapeutic applications by modulating key signaling pathways such as TGF-β, Notch, and growth factor signaling. Further research is warranted to fully elucidate the impact of this compound on these host cell pathways and to explore its therapeutic potential in a broader range of diseases.

References

- 1. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Furin - Wikipedia [en.wikipedia.org]

- 3. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro characterization of the furin inhibitor this compound: Albumin binding, interaction with cytochrome P450 enzymes and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro characterization of the furin inhibitor this compound: Albumin binding, interaction with cytochrome P450 enzymes and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Furin Cleavage in Viral Entry and its Inhibition by MI-1851: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The entry of numerous pathogenic viruses into host cells is a critical, multi-step process that often relies on the host cellular protease, furin. Furin-mediated cleavage of viral envelope glycoproteins is a key priming event that renders them fusion-competent, enabling the viral and host cell membranes to merge and release the viral genetic material into the cytoplasm. This dependency on a host factor presents a compelling target for broad-spectrum antiviral therapeutics. This technical guide provides an in-depth exploration of the role of furin in viral entry, with a particular focus on the promising furin inhibitor, MI-1851. We will delve into the molecular mechanisms of furin cleavage, its significance across various viral families, and the quantitative efficacy of this compound. Detailed experimental protocols for assessing furin activity and viral inhibition are provided, alongside visual representations of key pathways and workflows to facilitate a comprehensive understanding of this important antiviral strategy.

The Role of Furin in Viral Pathogenesis

Furin, a ubiquitously expressed proprotein convertase, plays a crucial role in the maturation of a wide array of cellular and pathogenic proteins.[1][2] In the context of viral infections, furin is a key host factor that many viruses exploit to activate their surface glycoproteins, a process essential for viral infectivity.

Mechanism of Furin Cleavage

Viral envelope glycoproteins are often synthesized as inactive precursors. For the virus to become infectious, these precursors must be cleaved by a host protease at a specific recognition site. Furin recognizes and cleaves proteins at multibasic amino acid motifs, typically Arg-X-Lys/Arg-Arg↓ (where X is any amino acid). This cleavage event triggers a conformational change in the glycoprotein, exposing the fusion peptide, which is a short, hydrophobic region that inserts into the host cell membrane, initiating the fusion process.

Viruses Dependent on Furin Cleavage

A diverse range of medically important viruses rely on furin for their activation, making it a broad-spectrum antiviral target. Notable examples include:

-

Coronaviruses: The spike (S) protein of SARS-CoV-2, the causative agent of COVID-19, possesses a furin cleavage site at the S1/S2 boundary, which is crucial for its efficient entry into human lung cells.[3][4]

-

Influenza Viruses: Highly pathogenic avian influenza (HPAI) viruses, such as H5N1, are characterized by the presence of a multibasic cleavage site in their hemagglutinin (HA) protein, which is cleaved by furin. This allows for systemic viral dissemination and high pathogenicity.

-

Human Immunodeficiency Virus (HIV): The envelope glycoprotein precursor, gp160, of HIV-1 is cleaved by furin into the mature gp120 and gp41 subunits, which are essential for viral entry.[2][5]

-

Ebola Virus: The glycoprotein (GP) of the Ebola virus is cleaved by furin into GP1 and GP2 subunits, a step that is important for the virus's ability to infect host cells.[6][7]

This compound: A Potent Furin Inhibitor

This compound is a peptidomimetic competitive reversible inhibitor of furin that has shown significant promise as a broad-spectrum antiviral agent.[3] Its mechanism of action involves binding to the active site of furin, thereby preventing the cleavage of viral glycoproteins.

Quantitative Efficacy of this compound

The potency of this compound has been demonstrated in various in vitro studies. The following tables summarize the available quantitative data on its efficacy.

| Inhibitor | Target | Parameter | Value | Cell Line | Virus | Reference |

| This compound | Furin | K_i | 10.1 pM | - | - | [3] |

| Inhibitor | Virus | Assay | Cell Line | Concentration | Effect | Reference |

| This compound | SARS-CoV-2 | Viral Titer Reduction | Calu-3 | 10 µM | 30- to 190-fold reduction | [3] |

| This compound | Highly Pathogenic Avian Influenza A (SC35M) | Viral Titer Reduction | A549 | Not specified | Effectively inhibited | [8] |

Note: Further quantitative data (IC50/EC50) for this compound against a broader range of viruses is a subject of ongoing research.

In Vitro Characterization of this compound

Studies have shown that this compound exhibits favorable in vitro properties. It has been observed to have minimal interaction with human serum albumin and does not significantly inhibit several key cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, and 2D6), suggesting a lower potential for drug-drug interactions.[3] However, some inhibition of CYP3A4 has been noted at higher concentrations.[3][9] Cytotoxicity assays have demonstrated that this compound does not significantly impair the viability of primary human hepatocytes at concentrations up to 100 µM.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of furin in viral entry and the efficacy of inhibitors like this compound.

Fluorogenic Furin Activity Assay

This assay measures the enzymatic activity of furin using a synthetic peptide substrate that fluoresces upon cleavage.

Materials:

-

Recombinant human furin

-

Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

-

Assay buffer (e.g., 100 mM HEPES, 1 mM CaCl₂, 0.5% Triton X-100, pH 7.5)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer.

-

In a 96-well plate, add 50 µL of recombinant furin solution to each well.

-

Add 25 µL of the inhibitor dilutions to the respective wells. Include a no-inhibitor control.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic furin substrate to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30-60 minutes.

-

Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the fluorescence curve.

-

Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Viral Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the reduction in infectious virus particles in the presence of an inhibitor.

Materials:

-

Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)

-

Virus stock of known titer

-

Test inhibitor (e.g., this compound)

-

Cell culture medium

-

Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

-

Crystal violet solution

Procedure:

-

Seed a 12-well plate with the host cell line and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the test inhibitor in cell culture medium.

-

In separate tubes, mix a constant amount of virus (e.g., 100 plaque-forming units) with each inhibitor dilution. Incubate at 37°C for 1 hour.

-

Remove the medium from the cell monolayers and inoculate with the virus-inhibitor mixtures.

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Remove the inoculum and overlay the cells with the overlay medium.

-

Incubate for 2-3 days at 37°C until plaques are visible.

-

Fix the cells with a formaldehyde solution and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each inhibitor concentration compared to the no-inhibitor control.

-

Determine the EC50 value of the inhibitor.

Pseudotyped Virus Entry Assay

This assay utilizes a safe, replication-deficient viral core (e.g., from HIV or VSV) pseudotyped with the envelope glycoprotein of a pathogenic virus to study viral entry.

Materials:

-

HEK293T cells

-

Plasmids encoding the viral core, the desired viral glycoprotein (e.g., SARS-CoV-2 Spike), and a reporter gene (e.g., luciferase or GFP)

-

Host cell line expressing the appropriate receptor (e.g., HEK293T-ACE2)

-

Test inhibitor (e.g., this compound)

-

Luciferase assay reagent or flow cytometer

Procedure:

-

Production of Pseudotyped Virus: Co-transfect HEK293T cells with the plasmids encoding the viral core, glycoprotein, and reporter gene.

-

Harvest the supernatant containing the pseudotyped virus particles 48-72 hours post-transfection.

-

Infection Assay: Seed the host cell line in a 96-well plate.

-

Pre-incubate the pseudotyped virus with serial dilutions of the test inhibitor for 1 hour at 37°C.

-

Infect the host cells with the virus-inhibitor mixtures.

-

Incubate for 48-72 hours.

-

Measure the reporter gene expression (luciferase activity or GFP fluorescence).

-

Calculate the percentage of inhibition and determine the IC50 value.

Cell-Cell Fusion Assay

This assay measures the ability of a viral glycoprotein expressed on the surface of one cell to mediate fusion with a neighboring receptor-expressing cell.

Materials:

-

"Effector" cells expressing the viral glycoprotein (e.g., HEK293T-Spike)

-

"Target" cells expressing the viral receptor and a reporter system (e.g., HEK293T-ACE2 with a luciferase reporter)

-

Test inhibitor (e.g., this compound)

-

Luciferase assay reagent

Procedure:

-

Seed the effector and target cells in separate plates.

-

Treat the effector cells with serial dilutions of the test inhibitor.

-

Co-culture the effector and target cells at a 1:1 ratio.

-

Incubate for 18-24 hours to allow for cell fusion.

-

Lyse the cells and measure the luciferase activity, which is indicative of cell fusion.

-

Calculate the percentage of fusion inhibition and determine the IC50 value.

Western Blot Analysis of Glycoprotein Cleavage

This technique is used to visualize the cleavage of the viral glycoprotein precursor into its mature subunits.

Materials:

-

Cells infected with the virus or transfected with a plasmid expressing the glycoprotein

-

Lysis buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membrane

-

Primary antibody specific to the viral glycoprotein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. The presence of both the precursor and cleaved subunits indicates furin activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in viral entry and its inhibition is crucial for a clear understanding. The following diagrams, created using Graphviz (DOT language), illustrate the key pathways and workflows.

Caption: Furin-mediated viral entry pathway.

Caption: Workflow for furin inhibitor screening.

Conclusion and Future Directions

The indispensable role of furin in the life cycle of numerous viruses establishes it as a high-value target for the development of broad-spectrum antiviral drugs. The furin inhibitor this compound has demonstrated significant potential in preclinical studies, exhibiting potent inhibition of furin and effective suppression of viral replication, particularly against SARS-CoV-2. The detailed experimental protocols and workflows provided in this guide are intended to equip researchers with the necessary tools to further investigate the therapeutic potential of furin inhibitors. Future research should focus on expanding the quantitative analysis of this compound against a wider range of furin-dependent viruses, optimizing its pharmacokinetic and pharmacodynamic properties, and advancing lead candidates into clinical trials. The continued exploration of furin inhibition represents a promising avenue in our ongoing battle against viral diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of furin-mediated cleavage activation of HIV-1 glycoprotein gp160 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro characterization of the furin inhibitor this compound: Albumin binding, interaction with cytochrome P450 enzymes and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical evaluation of anti-HIV microbicide products: New models and biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis, cleavage, and degradation of the human immunodeficiency virus 1 envelope glycoprotein gp160 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Processing of the Ebola virus glycoprotein by the proprotein convertase furin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteolytic Processing of the Ebola Virus Glycoprotein Is Not Critical for Ebola Virus Replication in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In Vitro Evaluation of Antipseudomonal Activity and Safety Profile of Peptidomimetic Furin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

MI-1851: A Promising Host-Targeted Antiviral for Emerging Viral Threats

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence and re-emergence of viral pathogens pose a continuous and significant threat to global health. The development of broad-spectrum antiviral agents that can be rapidly deployed against novel viruses is a critical priority. MI-1851, a substrate-analog inhibitor of the host protease furin, has emerged as a promising candidate in this arena. By targeting a host cellular factor essential for the maturation and activation of numerous viral glycoproteins, this compound offers a potential therapeutic strategy that is less susceptible to the development of viral resistance. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, demonstrated antiviral activity against SARS-CoV-2, and its potential applicability to other emerging viruses such as influenza, dengue, Zika, and Ebola. Detailed experimental protocols and visual representations of key pathways and workflows are provided to facilitate further research and development of this potential antiviral agent.

Introduction: The Rationale for Targeting Host Proteases

Traditional antiviral therapies have predominantly focused on directly targeting viral enzymes or proteins. While often effective, this approach can be limited by the rapid mutation rates of viruses, leading to the emergence of drug-resistant strains. An alternative and increasingly attractive strategy is to target host cellular factors that are co-opted by viruses for their replication. Host-targeting antivirals (HTAs) present a higher barrier to resistance, as viruses would need to evolve to utilize alternative host pathways, a significantly more complex process than single point mutations in viral proteins.

Furin, a ubiquitously expressed proprotein convertase, is a key host protease involved in the processing and activation of a wide array of cellular and pathogenic proteins, including the surface glycoproteins of numerous viruses. By cleaving these glycoproteins at specific recognition sites, furin facilitates viral entry into host cells and subsequent replication. This central role in the life cycle of multiple unrelated viruses makes furin an attractive target for the development of broad-spectrum antiviral drugs.

This compound: A Potent Furin Inhibitor

This compound is a synthetic, competitive, and reversible inhibitor of furin. As a substrate-analog, it is designed to mimic the natural substrate of furin, thereby binding to the enzyme's active site and preventing the cleavage of viral glycoproteins. This mechanism effectively blocks a critical step in the viral life cycle, leading to a significant reduction in the production of infectious viral particles.

Mechanism of Action: Inhibition of Viral Glycoprotein Cleavage

The primary mechanism of action of this compound is the inhibition of furin-mediated cleavage of viral surface glycoproteins. This process is essential for the activation and maturation of many viruses, enabling them to efficiently infect host cells.

SARS-CoV-2 Spike Protein Processing

The spike (S) protein of SARS-CoV-2, which mediates viral entry into host cells, requires proteolytic processing at the S1/S2 and S2' sites. Furin is the primary host protease responsible for the cleavage at the S1/S2 site, which is crucial for priming the S protein for subsequent fusion with the host cell membrane. This compound directly inhibits this cleavage event, resulting in the production of non-infectious virions with uncleaved S proteins.[1][2]

Caption: SARS-CoV-2 entry pathway and the inhibitory action of this compound.

Antiviral Activity of this compound

Demonstrated Efficacy Against SARS-CoV-2

In vitro studies have demonstrated the potent antiviral activity of this compound against SARS-CoV-2. A single treatment of Calu-3 human airway epithelial cells with this compound has been shown to significantly reduce the titers of infectious virus.[1]

| Virus | Cell Line | This compound Concentration (µM) | Viral Titer Reduction | Reference |

| SARS-CoV-2 | Calu-3 | 10 | 30- to 75-fold | [1] |

| SARS-CoV-2 | Calu-3 | 50 (in combination with MI-432) | 100- to 250-fold | [1] |

Potential Broad-Spectrum Activity Against Other Emerging Viruses

The reliance of numerous emerging viruses on furin for their replication suggests that this compound may possess broad-spectrum antiviral activity.

-

Influenza Virus: Highly pathogenic avian influenza (HPAI) viruses, such as H5N1, possess a multibasic cleavage site in their hemagglutinin (HA) protein that is cleaved by furin. This cleavage is a key determinant of their virulence and systemic spread. Inhibition of furin has been shown to be an effective strategy against HPAI viruses.

-

Dengue Virus (DENV): The maturation of DENV particles involves the cleavage of the precursor membrane (prM) protein by furin in the trans-Golgi network. This cleavage is essential for the production of infectious virions. Furin inhibitors have been shown to effectively block DENV replication.

-

Zika Virus (ZIKV): Similar to Dengue virus, Zika virus maturation also requires the furin-mediated cleavage of its prM protein. Therefore, furin inhibitors represent a promising therapeutic avenue for Zika virus infections.

-

Ebola Virus (EBOV): The glycoprotein (GP) of Ebola virus is cleaved by furin into GP1 and GP2 subunits. While this cleavage is not strictly essential for viral entry in all cell types, it is believed to play a role in the virus's pathogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's antiviral and cytotoxic properties.

Viral Titer Reduction Assay (Plaque Assay)

This assay quantifies the concentration of infectious virus in a sample.

Caption: Workflow for a standard viral plaque assay.

Protocol:

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero, Calu-3) into 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.

-

Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in an appropriate cell culture medium.

-

Infection: Remove the growth medium from the cell monolayers and inoculate with the virus dilutions. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: After incubation, remove the inoculum and overlay the cells with a medium containing a low concentration of agarose or methylcellulose to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Staining and Counting: Once plaques are visible, fix the cells (e.g., with 4% formaldehyde) and stain with a solution such as crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques to determine the viral titer in plaque-forming units per milliliter (PFU/mL).

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of a compound that causes a 50% reduction in cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

-

Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as the MTS or resazurin reduction assay.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to calculate the 50% cytotoxic concentration (CC50).

In Vitro Furin Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit furin activity.

Caption: Workflow for an in vitro furin inhibition assay.

Protocol:

-

Reagent Preparation: Prepare an assay buffer containing recombinant human furin and a fluorogenic furin substrate (e.g., Boc-RVRR-AMC).

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, combine the recombinant furin with the different concentrations of this compound. Include a control with no inhibitor.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes).

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration and determine the 50% inhibitory concentration (IC50) using non-linear regression.

In Vitro Pharmacological Profile of this compound

Preclinical evaluation of this compound has provided insights into its pharmacokinetic and toxicological properties.

-

Cytotoxicity: this compound did not impair the viability of primary human hepatocytes at concentrations up to 100 µM.[1]

-

Interaction with Cytochrome P450 (CYP) Enzymes: this compound did not inhibit CYP1A2, 2C9, 2C19, and 2D6 enzymes. A weak inhibition of CYP3A4 was observed in human hepatocytes and with human recombinant CYP3A4.[1]

-

Human Serum Albumin (HSA) Binding: this compound showed no significant interaction with human serum albumin.[1]

-

Microsomal Stability: this compound was significantly depleted by human microsomes, with approximately 45.7% depletion after a 60-minute incubation.[1]

Future Directions and Conclusion

This compound represents a promising lead compound for the development of a broad-spectrum antiviral agent. Its mechanism of action, targeting the host protease furin, offers a high barrier to the development of viral resistance. While its efficacy against SARS-CoV-2 has been demonstrated, further in-depth studies are warranted to evaluate its antiviral activity against a wider range of emerging viruses, including influenza, dengue, Zika, and Ebola.

Future research should focus on:

-

In vivo efficacy studies in relevant animal models for various viral diseases.

-

Pharmacokinetic and pharmacodynamic (PK/PD) profiling to optimize dosing and administration routes.

-

Lead optimization to improve potency, selectivity, and metabolic stability.

-

Investigation of potential off-target effects and long-term safety.

References

Investigating the Enzymatic Inhibition Kinetics of MI-1851: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic inhibition kinetics of MI-1851, a potent, substrate-analog, and reversible inhibitor of the proprotein convertase furin. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows to support further research and development of this compound.

Introduction to this compound and its Target, Furin

This compound is a synthetic, peptidomimetic inhibitor designed to target furin, a calcium-dependent serine endoprotease of the proprotein convertase family. Furin plays a crucial role in the post-translational modification and activation of a wide array of precursor proteins within the trans-Golgi network. Its substrates include hormones, growth factors, receptors, and viral envelope glycoproteins. The ability of furin to process viral proteins, such as the spike (S) protein of SARS-CoV-2, is essential for viral entry into host cells, making furin a compelling target for antiviral therapeutic strategies. This compound has demonstrated significant potential in this area by effectively blocking the furin-mediated cleavage of the SARS-CoV-2 spike protein.

Quantitative Inhibition Kinetics of this compound

This compound exhibits potent inhibitory activity against furin. The key quantitative parameter defining its efficacy is the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus, greater inhibitory potency.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Effective Concentration (in cell-based assays) |

| This compound | Furin | 10.1 pM[1][2][3] | 10 µM (in Calu-3 cells)[2] |

Experimental Protocols

In Vitro Furin Enzymatic Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the enzymatic inhibition kinetics of this compound against furin using a fluorogenic substrate.

Materials:

-

Recombinant human furin

-

This compound (or other test inhibitors)

-

Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.

-

Prepare a working solution of recombinant human furin in assay buffer.

-

Prepare a working solution of the fluorogenic furin substrate in assay buffer.

-

-

Assay Reaction:

-

To the wells of a 96-well microplate, add the furin solution.

-

Add the serially diluted this compound solutions to the respective wells. Include a control well with assay buffer and no inhibitor.

-

Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

-

Data Acquisition:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorogenic substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.

-

Plot the reaction velocities against the inhibitor concentrations.

-

Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

For competitive inhibitors, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.

-

Visualizations

Signaling Pathway: Furin-Mediated SARS-CoV-2 Entry and its Inhibition by this compound

Caption: Furin-mediated cleavage of the SARS-CoV-2 spike protein, a critical step for viral entry, is inhibited by this compound.

Experimental Workflow: Determination of Furin Inhibition Kinetics

Caption: Workflow for determining the enzymatic inhibition kinetics of this compound against furin using a fluorometric assay.

Conclusion

This compound is a highly potent inhibitor of furin, with a Ki value in the picomolar range. Its mechanism of action, which involves the blockade of furin-mediated cleavage of viral glycoproteins, presents a promising avenue for the development of broad-spectrum antiviral therapeutics. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other furin inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. In vitro characterization of the furin inhibitor this compound: Albumin binding, interaction with cytochrome P450 enzymes and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Evaluation of Antipseudomonal Activity and Safety Profile of Peptidomimetic Furin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

MI-1851: An In-Depth Technical Guide to its Core Research Applications in Cellular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-1851 is a potent and specific substrate-analog inhibitor of furin, a proprotein convertase that plays a pivotal role in the maturation of a wide array of proteins.[1][2] Furin is implicated in numerous physiological and pathological processes, including viral and bacterial pathogenesis, as well as cancer progression.[3][4] This technical guide provides a comprehensive overview of the current and potential research applications of this compound in cellular biology, with a focus on its mechanism of action, effects on cellular processes such as apoptosis and cell cycle, and its potential as a therapeutic agent. This document summarizes key quantitative data, details experimental protocols, and provides visualizations of relevant signaling pathways and workflows.

Core Mechanism of Action: Furin Inhibition

This compound functions as a competitive reversible inhibitor of furin, a calcium-dependent serine endoprotease of the proprotein convertase family.[2] Furin is primarily localized in the trans-Golgi network (TGN) and is responsible for the proteolytic cleavage and activation of a multitude of precursor proteins at the specific recognition motif RX(K/R)R↓.[4]

By inhibiting furin, this compound effectively blocks the maturation and subsequent biological activity of its downstream substrates. This mechanism is central to its observed antiviral, antibacterial, and potential anticancer effects.

Antiviral and Antimicrobial Applications

The most extensively documented application of this compound is in the field of virology, particularly against SARS-CoV-2. This compound has been shown to suppress the cleavage of the SARS-CoV-2 spike protein, a critical step for viral entry into host cells, leading to a significant reduction in viral replication.[2][3]

This compound has also demonstrated efficacy as an antimicrobial agent. By inhibiting furin, it can block the activation of bacterial toxins, thereby reducing their pathogenic effects.[5]

Quantitative Data: Antiviral Efficacy of this compound

| Cell Line | Virus | This compound Concentration (µM) | Reduction in Viral Titer | Reference |

| Calu-3 | SARS-CoV-2 | 10 | 30- to 75-fold | [2] |

| Calu-3 | SARS-CoV-2 | 50 (in combination with MI-432) | 100- to 250-fold | [2] |

| A549 | Avian Influenza A (SC35M) | Not Specified | Effective Inhibition | [3] |

Applications in Cancer Cellular Biology

While direct studies on this compound in cancer cell lines are emerging, the established role of furin in cancer progression provides a strong rationale for its investigation as a potential anti-cancer agent. Furin is overexpressed in various cancers, including those of the breast, head and neck, and brain.[1] This overexpression is correlated with increased tumor aggression and metastasis.[1]

Furin promotes cancer progression through the activation of key proteins involved in invasion and proliferation, such as:

-

Matrix Metalloproteinases (MMPs): Furin activates pro-MMPs, like MT1-MMP, which degrade the extracellular matrix, facilitating cancer cell invasion and metastasis.

-

Growth Factors: Furin processes and activates growth factors and their receptors, such as Transforming Growth Factor-β (TGF-β) and Insulin-like Growth Factor Receptor (IGF-1R), which are crucial for tumor growth and survival.

A study on a non-specified furin inhibitor in the MCF-7 breast cancer cell line demonstrated that furin inhibition leads to a time- and dose-dependent inhibition of cell proliferation and induction of apoptosis.[6] As a potent furin inhibitor, this compound is hypothesized to exert similar effects.

Signaling Pathways in Furin-Mediated Cancer Progression

The following diagram illustrates the central role of furin in activating pathways that promote cancer cell invasion and proliferation. This compound, by inhibiting furin, can theoretically disrupt these processes.

Apoptosis Induction

Inhibition of furin has been shown to induce apoptosis in MCF-7 breast cancer cells.[6] This process involves the activation of the caspase cascade.

| Parameter | Observation | Reference |

| Cell Proliferation | Inhibited in a time- and dose-dependent manner | [6] |

| Apoptosis | Induced | [6] |

| Caspase-3, -8, -9 | Activated | [6] |

The following diagram illustrates the proposed apoptotic pathway initiated by furin inhibition.

Experimental Protocols

Cell Viability and Proliferation Assay (MTS Assay)

This protocol is adapted from a study on this compound's effect on primary human hepatocytes and is applicable to cancer cell lines.[2]

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 50, 100 µM) for 24, 48, and 72 hours.[2]

-

MTS Reagent Addition: Remove the medium and wash cells with PBS. Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) diluted in a phenol red-free medium to each well.[2]

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for Apoptosis Markers

This protocol is based on a study investigating a furin inhibitor's effect on MCF-7 cells.[6]

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Caspase-3, cleaved Caspase-3, Caspase-8, and Caspase-9 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Invasion Assay (Boyden Chamber Assay)

This is a general protocol to assess the effect of this compound on cancer cell invasion.

-

Chamber Preparation: Rehydrate Matrigel-coated inserts (e.g., 8 µm pore size) with a serum-free medium.

-

Cell Preparation: Starve cancer cells in a serum-free medium for 24 hours. Resuspend the cells in a serum-free medium containing different concentrations of this compound.

-

Assay Setup: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber. Seed the prepared cells into the upper chamber.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Cell Removal and Staining: Remove non-invading cells from the upper surface of the insert with a cotton swab. Fix and stain the invading cells on the lower surface with crystal violet.

-

Quantification: Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.

The workflow for an invasion assay is depicted below.

Safety and Pharmacokinetic Profile

In vitro studies have provided initial insights into the safety and pharmacokinetic properties of this compound.

Quantitative Data: In Vitro Characterization of this compound

| Parameter | Finding | Cell/System | Reference |

| Cytotoxicity | No significant effect on cell viability up to 100 µM | Primary Human Hepatocytes | [2] |

| Human Serum Albumin Binding | No relevant interaction | In vitro | [2] |

| Microsomal Stability (60 min) | Significantly depleted | Human Microsomes | [2] |

| CYP Enzyme Inhibition | No inhibition of CYP1A2, 2C9, 2C19, 2D6. Significant suppression of CYP3A4. | Human Microsomes/Hepatocytes | [2] |

Conclusion and Future Directions

This compound is a powerful research tool for investigating the myriad of cellular processes regulated by furin. Its well-established antiviral and emerging antimicrobial properties highlight its therapeutic potential. The role of furin in cancer biology strongly suggests that this compound could be a valuable agent for cancer research and drug development, particularly in inhibiting tumor invasion and proliferation and inducing apoptosis.

Future research should focus on:

-

Directly evaluating the efficacy of this compound in a broad range of cancer cell lines to determine IC50 values and specific effects on cell cycle and apoptosis.

-

Investigating the in vivo anti-tumor effects of this compound in preclinical animal models.

-

Elucidating the detailed molecular mechanisms by which furin inhibition by this compound modulates specific signaling pathways in cancer cells.

The continued exploration of this compound in these areas will undoubtedly provide valuable insights into fundamental cellular biology and may pave the way for novel therapeutic strategies against a variety of diseases.

References

- 1. In vitro characterization of the furin inhibitor this compound: Albumin binding, interaction with cytochrome P450 enzymes and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro characterization of the furin inhibitor this compound: Albumin binding, interaction with cytochrome P450 enzymes and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Furin Inhibitor on Growth of Breast Cancer MCF-7 Cell [yydbzz.com]

- 4. Development and Prospects of Furin Inhibitors for Therapeutic Applications [mdpi.com]

- 5. Heterogeneous response to TGF-β1/3 isoforms in fibroblasts of different origins: implications for wound healing and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preliminary Efficacy of MI-1851: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-1851, a synthetic peptidomimetic inhibitor of the proprotein convertase furin, has emerged as a promising candidate for antiviral therapy, particularly against SARS-CoV-2. This document provides a comprehensive overview of the preliminary in vitro efficacy studies of this compound. It details the molecule's mechanism of action, quantitative antiviral effects, and safety profile, including cytotoxicity and cytochrome P450 interactions. The experimental protocols for the key assays are described, and the relevant biological pathways and experimental workflows are visualized to facilitate a deeper understanding of the current state of research on this compound.

Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has highlighted the urgent need for effective antiviral therapeutics. A key mechanism for SARS-CoV-2 entry into host cells involves the proteolytic cleavage of its spike (S) protein by host proteases. This cleavage, which "primes" the S protein for fusion with the host cell membrane, is a critical step in the viral lifecycle. One of the primary host proteases involved in this process is furin.

This compound is a substrate-analog inhibitor designed to target and block the activity of furin. By inhibiting this crucial host factor, this compound aims to prevent the cleavage of the SARS-CoV-2 spike protein, thereby inhibiting viral entry and subsequent replication. This whitepaper summarizes the foundational preclinical data on the efficacy and safety of this compound.

Mechanism of Action: Inhibition of Furin-Mediated Spike Protein Cleavage

The entry of SARS-CoV-2 into host cells is mediated by the binding of the viral spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor on the cell surface. For efficient membrane fusion to occur, the S protein must be cleaved at the S1/S2 and S2' sites. Furin, a host cell protease, is responsible for the initial cleavage at the S1/S2 site. This compound acts by competitively inhibiting furin, thereby preventing this essential cleavage event. This ultimately leads to a reduction in the number of fusion-competent viral particles.

Quantitative Data on Efficacy and Safety

The following tables summarize the key quantitative findings from preliminary in vitro studies on this compound.

Table 1: Antiviral Efficacy of this compound against SARS-CoV-2

| Cell Line | This compound Concentration | Reduction in Viral Titer | Combination Therapy | Result of Combination | Citation |

| Calu-3 | 10 µM | 30- to 75-fold | - | - | [1] |

| Calu-3 | - | - | With TMPRSS2 inhibitor | Complete blockade of replication | [1] |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Maximum Non-toxic Concentration | Assay | Citation |

| Primary Human Hepatocytes | 100 µM | MTS Assay | [2] |

Table 3: Interaction of this compound with Cytochrome P450 (CYP) Enzymes

| CYP Isoenzyme | Inhibition Observed | Concentration | Citation |

| CYP1A2 | No | Not specified | [2][3] |

| CYP2C9 | No | Not specified | [2][3] |

| CYP2C19 | No | Not specified | [2][3] |

| CYP2D6 | No | Not specified | [2][3] |

| CYP3A4 | Significant suppression | Not specified | [2][3] |

Table 4: Safety Profile of this compound in Primary Human Hepatocytes

| Parameter | Effect of this compound (up to 100 µM) | Citation |

| Cell Viability | No detrimental effects | [1][2] |

| Oxidative Status | No impairment | [2] |

| Human Serum Albumin Interaction | No significant interaction | [2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

SARS-CoV-2 Replication Assay

The antiviral activity of this compound was assessed in human lung cancer Calu-3 cells.

-

Cell Seeding: Calu-3 cells were seeded in appropriate culture vessels and grown to confluence.

-

Infection: Cells were infected with SARS-CoV-2 at a specified multiplicity of infection (MOI).

-

Treatment: Immediately following infection, cells were treated with this compound at a concentration of 10 µM. A vehicle control (e.g., DMSO) was run in parallel. For combination studies, a TMPRSS2 inhibitor was also added.

-

Incubation: The infected and treated cells were incubated for a specified period to allow for viral replication.

-

Quantification of Viral Titer: After incubation, the supernatant was collected, and the viral titer was determined using a standard plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay on a susceptible cell line (e.g., Vero E6).

-

Data Analysis: The reduction in viral titer in the this compound-treated group was calculated relative to the vehicle control.

References

- 1. In vitro characterization of the furin inhibitor this compound: Albumin binding, interaction with cytochrome P450 enzymes and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro characterization of the furin inhibitor this compound: Albumin binding, interaction with cytochrome P450 enzymes and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Evaluation of Antipseudomonal Activity and Safety Profile of Peptidomimetic Furin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

MI-1851: A Deep Dive into its Potent and Specific Inhibition of Furin

For Immediate Release

This technical guide provides a comprehensive analysis of the furin inhibitor MI-1851, tailored for researchers, scientists, and drug development professionals. This compound has emerged as a highly potent inhibitor of furin, a crucial proprotein convertase involved in a multitude of physiological and pathological processes, including viral activation, tumor progression, and toxin processing. This document synthesizes available quantitative data, details experimental methodologies for its characterization, and visualizes key concepts to facilitate a thorough understanding of its specificity.

Quantitative Potency and Selectivity Profile

Table 1: In Vitro Inhibition Data for this compound

| Target Enzyme | Inhibition Constant (Ki) | Notes |

| Human Furin | 10.1 pM[1] | Demonstrates very strong in vitro inhibitory potency. |

Table 2: Off-Target Activity of this compound on Cytochrome P450 Isoforms

| CYP Isoform | Effect | Concentration |

| CYP1A2 | No significant inhibition[1] | - |

| CYP2C9 | No significant inhibition[1] | - |

| CYP2C19 | No significant inhibition[1] | - |

| CYP2D6 | No significant inhibition[1] | - |

| CYP3A4 | Weak inhibition[1] | 20 µM[1] |

The available data indicates that this compound is a highly potent furin inhibitor.[1] While its selectivity profile against other closely related proprotein convertases has not been extensively published, its limited interaction with major drug-metabolizing CYP450 enzymes at therapeutic concentrations is a favorable characteristic for a drug candidate.[1]

Experimental Protocols

A key methodology for determining the inhibitory potency of compounds like this compound is the fluorescence resonance energy transfer (FRET) assay. This section provides a detailed, generalized protocol for assessing furin inhibition using a FRET-based approach.

Protocol: Determination of Furin Inhibition using a FRET-based Assay

1. Principle:

This assay measures the activity of furin by monitoring the cleavage of a synthetic peptide substrate containing a FRET pair. The uncleaved substrate maintains the donor and acceptor fluorophores in close proximity, allowing for FRET to occur. Upon cleavage by furin, the fluorophores are separated, leading to a decrease in FRET and an increase in donor fluorescence. The rate of this change is proportional to furin activity, and its reduction in the presence of an inhibitor allows for the determination of inhibitory constants.

2. Materials:

-

Recombinant human furin

-

FRET-based furin substrate (e.g., a peptide containing the furin recognition sequence with a donor/acceptor pair like AMC/Dabcyl)

-

This compound or other test inhibitors

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, containing 1 mM CaCl₂, 0.1% Triton X-100)

-

96-well black microplates

-

Fluorescence microplate reader capable of FRET measurements

3. Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations for testing.

-

Prepare a working solution of recombinant human furin in assay buffer. The final concentration should be in the low nanomolar range and determined empirically for optimal signal-to-background ratio.

-

Prepare a working solution of the FRET substrate in assay buffer. The final concentration should be at or below the Michaelis-Menten constant (Km) for the substrate.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the desired volume of the serially diluted this compound or control (assay buffer with DMSO for no inhibition control).

-

Add the furin working solution to each well and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the FRET substrate working solution to each well.

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence signal increase over time for each inhibitor concentration.

-

Plot the reaction velocities against the inhibitor concentrations.

-

Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

-

If the Km of the substrate is known, the inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors.

-

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

References

Methodological & Application

Application Notes and Protocols for MI-1851 In Vitro Furin Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furin, a calcium-dependent serine endoprotease of the proprotein convertase family, plays a crucial role in the maturation of a wide array of proteins by cleaving them at specific recognition sites.[1][2] Its activity is implicated in various physiological processes and pathological conditions, including viral infections and cancer.[3][4] The substrate-analog furin inhibitor, MI-1851, has demonstrated potent and specific inhibition of furin, making it a valuable tool for studying furin function and a potential therapeutic candidate.[5] These application notes provide a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of this compound against furin.

Principle of the Assay

This assay quantitatively measures the ability of this compound to inhibit the proteolytic activity of recombinant human furin. The assay utilizes a fluorogenic substrate, typically a peptide containing the furin recognition sequence conjugated to a fluorescent reporter molecule like 7-amino-4-methylcoumarin (AMC). When the substrate is cleaved by active furin, the fluorophore is released, resulting in a measurable increase in fluorescence. The presence of an inhibitor, such as this compound, will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal. The half-maximal inhibitory concentration (IC50) of this compound can be determined by measuring the furin activity over a range of inhibitor concentrations.

Quantitative Data Summary

The inhibitory potency of this compound against furin is summarized in the table below. The Inhibition Constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

| Compound | Parameter | Value |

| This compound | Ki | 10.1 pM |

Table 1: Inhibitory Potency of this compound against Furin.

Experimental Protocols

This section details the necessary reagents, their preparation, and a step-by-step procedure for conducting the this compound in vitro furin inhibition assay.

Materials and Reagents

-

Recombinant Human Furin

-

Furin Fluorogenic Substrate (e.g., pERTKR-AMC)

-

Furin Assay Buffer (e.g., 100 mM HEPES, pH 7.0, 2 mM CaCl₂, 0.2% Triton X-100, 0.02% Sodium Azide)[6]

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Positive Control Inhibitor (e.g., Hexa-D-arginine)[7]

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with excitation/emission wavelengths of 360/460 nm[8]

Reagent Preparation

-

Furin Assay Buffer: Prepare the assay buffer and store it at 4°C.

-

Recombinant Human Furin: Reconstitute the lyophilized enzyme in the assay buffer to a stock concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the furin stock to the desired working concentration (e.g., 0.02 nM) in cold assay buffer.[7]

-

Furin Fluorogenic Substrate: Reconstitute the substrate in DMSO to a stock concentration (e.g., 10 mM). Store at -20°C. On the day of the experiment, dilute the stock to the final working concentration (e.g., 5 µM) in the assay buffer.[9]

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

-

This compound Serial Dilutions: Prepare a series of dilutions of this compound in assay buffer from the stock solution. The final concentrations in the assay should typically range from picomolar to micromolar to determine the IC50 value.

-

Positive Control: Prepare a stock solution of a known furin inhibitor (e.g., Hexa-D-arginine) in DMSO and dilute it to a working concentration that gives significant inhibition.

Assay Procedure

-

Plate Setup: Add the following to the wells of a 96-well black microplate:

-

Blank (No Enzyme): 50 µL of assay buffer.

-

Negative Control (No Inhibitor): 40 µL of assay buffer and 10 µL of diluted furin enzyme.

-

Positive Control: 30 µL of assay buffer, 10 µL of positive control inhibitor, and 10 µL of diluted furin enzyme.

-

Test Wells (this compound): 30 µL of assay buffer, 10 µL of each this compound dilution, and 10 µL of diluted furin enzyme.

-

-

Pre-incubation: Gently mix the contents of the wells and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 50 µL of the diluted fluorogenic substrate to all wells to start the reaction.

-